molecular formula C9H9N3O4 B8290558 [5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol

[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol

Cat. No.: B8290558
M. Wt: 223.19 g/mol
InChI Key: NKALUKLZXIWLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol is a useful research compound. Its molecular formula is C9H9N3O4 and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

[5-[(3-nitropyrazol-1-yl)methyl]furan-2-yl]methanol

InChI

InChI=1S/C9H9N3O4/c13-6-8-2-1-7(16-8)5-11-4-3-9(10-11)12(14)15/h1-4,13H,5-6H2

InChI Key

NKALUKLZXIWLTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester (25.40 g, 61.31 mmol) in THF (154.0 mL) was treated dropwise, at −78° C. with DiBAL (165.0 mL of a 1.7M solution in toluene, 245.22 mmol). The reaction mixture was stirred at −78° C. for 1 h and then allowed to warm up to rt. Sat. aq. Rochelle's salt (600 mL) was added and the reaction mixture was stirred at rt for 2 h. The aq. layer was extracted with EA (2×500 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (40:60 hept-EA) gave the title compound. TLC: rf (40:60 hept-EA)=0.28. LC-MS-conditions 02: tR=0.75 min. 1H NMR (400 MHz, CDCl3) δ 2.05 (s, 1H), 4.60 (s, 2H), 5.36 (s, 2H), 6.31 (d, J=3.0 Hz, 1H), 6.46 (d, J=3.0 Hz, 1H), 6.91 (d, J=2.5 Hz, 1H), 7.51 (d, J=2.5 Hz, 1H).
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